
S-Quinolin-8-yl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Quinolin-8-yl ethanethioate: is a chemical compound with the molecular formula C₁₁H₉NOS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Quinolin-8-yl ethanethioate typically involves the reaction of quinoline derivatives with ethanethiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethanethiol, followed by nucleophilic substitution on the quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions: S-Quinolin-8-yl ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the ethanethioate group .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
S-Quinolin-8-yl ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism by which S-Quinolin-8-yl ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline: A basic structure similar to S-Quinolin-8-yl ethanethioate but without the ethanethioate group.
Quinoxaline: Another heterocyclic compound with a similar structure but different functional groups.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole structures, often studied for their pharmacological properties .
Uniqueness: this compound is unique due to its specific functional group (ethanethioate) attached to the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52055-98-8 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
S-quinolin-8-yl ethanethioate |
InChI |
InChI=1S/C11H9NOS/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 |
InChI Key |
FEYNDCOIJXHVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


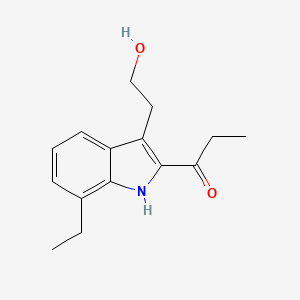
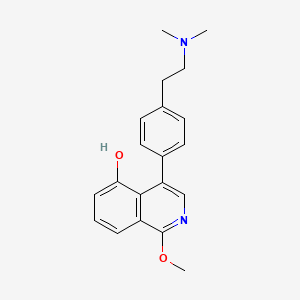
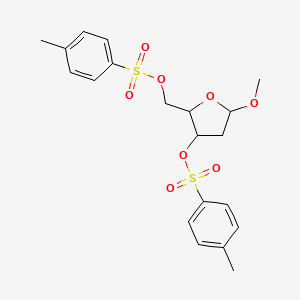

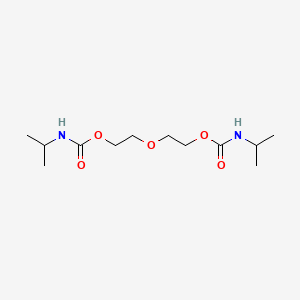
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
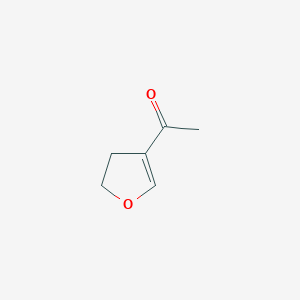
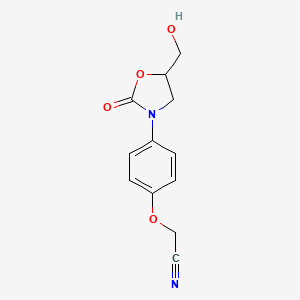
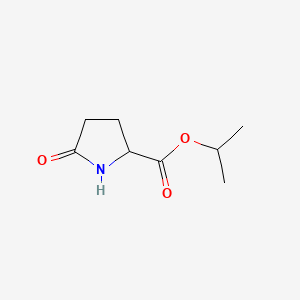
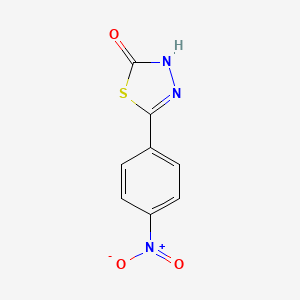
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
